molecular formula C20H18N2O2S B302973 5-(1,3-benzothiazol-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione

5-(1,3-benzothiazol-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione

Cat. No. B302973
M. Wt: 350.4 g/mol
InChI Key: NOTBGPPHISGIIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzothiazol-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione, also known as BITIDN, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. BITIDN is a heterocyclic compound that contains both benzothiazole and isoindole moieties. Due to its unique chemical structure, BITIDN has been investigated for its potential use as a biological probe in various fields of research.

Mechanism of Action

The exact mechanism of action of 5-(1,3-benzothiazol-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed that 5-(1,3-benzothiazol-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione exerts its anticancer effects by inhibiting the activity of various enzymes and signaling pathways that are involved in cell growth and proliferation. Additionally, 5-(1,3-benzothiazol-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-(1,3-benzothiazol-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer effects, 5-(1,3-benzothiazol-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione has been shown to have anti-inflammatory and antioxidant properties. Additionally, 5-(1,3-benzothiazol-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(1,3-benzothiazol-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione in lab experiments is its unique chemical structure, which allows it to be used as a biological probe in various fields of research. Additionally, 5-(1,3-benzothiazol-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the main limitations of using 5-(1,3-benzothiazol-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on 5-(1,3-benzothiazol-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione. One area of research is the development of more efficient synthesis methods for 5-(1,3-benzothiazol-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione. Additionally, researchers are investigating the potential use of 5-(1,3-benzothiazol-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione in combination with other anticancer drugs to enhance its efficacy. Furthermore, researchers are investigating the potential use of 5-(1,3-benzothiazol-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione as a diagnostic tool for cancer, as well as its potential use in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders.
In conclusion, 5-(1,3-benzothiazol-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione is a synthetic compound that has been extensively studied for its potential use as a biological probe in various fields of research. 5-(1,3-benzothiazol-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione has been shown to have anticancer, anti-inflammatory, and antioxidant properties, and has been investigated for its potential use in the treatment of various diseases. While there are limitations to using 5-(1,3-benzothiazol-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione in lab experiments, its unique chemical structure makes it a promising option for researchers in the future.

Synthesis Methods

5-(1,3-benzothiazol-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione can be synthesized using a variety of methods. One of the most common methods involves the condensation of 2-isopentyl-1H-isoindole-1,3(2H)-dione with 2-aminobenzothiazole in the presence of a suitable catalyst. The resulting product is then purified using various chromatography techniques to obtain pure 5-(1,3-benzothiazol-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione.

Scientific Research Applications

5-(1,3-benzothiazol-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential use as a biological probe in various fields of research. One of the most promising applications of 5-(1,3-benzothiazol-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione is in the field of cancer research. 5-(1,3-benzothiazol-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and glioblastoma. Additionally, 5-(1,3-benzothiazol-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione has been investigated for its potential use as a fluorescent probe for imaging cancer cells.

properties

Product Name

5-(1,3-benzothiazol-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione

Molecular Formula

C20H18N2O2S

Molecular Weight

350.4 g/mol

IUPAC Name

5-(1,3-benzothiazol-2-yl)-2-(3-methylbutyl)isoindole-1,3-dione

InChI

InChI=1S/C20H18N2O2S/c1-12(2)9-10-22-19(23)14-8-7-13(11-15(14)20(22)24)18-21-16-5-3-4-6-17(16)25-18/h3-8,11-12H,9-10H2,1-2H3

InChI Key

NOTBGPPHISGIIX-UHFFFAOYSA-N

SMILES

CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=CC=CC=C4S3

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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